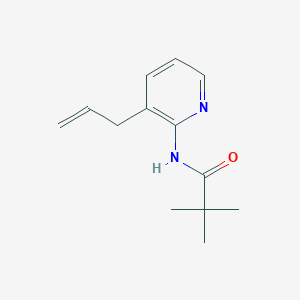
N-(3-Allyl-pyridin-2-yl)-2,2-dimethyl-propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-Allyl-pyridin-2-yl)-2,2-dimethyl-propionamide is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-Allyl-pyridin-2-yl)-2,2-dimethyl-propionamide is a chemical compound with the molecular formula C₁₃H₁₈N₂O and a molecular weight of 218.3 g/mol. Its structure features a pyridine ring substituted with an allyl group at the 3-position and a propionamide functional group, which contributes to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological potential, synthesis methods, and comparative analyses with structurally similar compounds.
Pharmacological Properties
Preliminary studies suggest that this compound exhibits various biological activities, particularly in the context of pharmacological research. Notable activities include:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation, making it a candidate for further investigation in oncology.
- Anti-inflammatory Effects : Initial findings indicate that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
- Neuroprotective Effects : Some studies suggest neuroprotective capabilities, which are essential for developing treatments for neurodegenerative disorders.
The mechanisms through which this compound exerts its biological effects are still under investigation. Interaction studies focusing on its binding affinities to various biological targets have been initiated. These include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It is hypothesized that the compound could modulate key signaling pathways involved in cell survival and apoptosis.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring and its propionamide functionality. Below is a comparison table illustrating similar compounds and their unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-(3-Methyl-pyridin-2-yl)-2,2-dimethyl-propionamide | Pyridine ring with methyl substitution | Potentially different biological activity profile |
| N-(4-Allyl-pyridin-3-yl)-2,2-dimethyl-propionamide | Allyl group at the 4-position | May exhibit different reactivity due to position |
| N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide | Hydroxyl group addition | Increased polarity may affect solubility and activity |
Case Studies and Research Findings
Several empirical studies have been conducted to elucidate the biological effects and mechanisms of action of this compound:
- Anticancer Studies : In vitro studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines. For example, one study reported an IC50 value indicating effective cytotoxicity against breast cancer cells.
- Inflammatory Response : Research involving animal models has shown that administration of this compound reduces markers of inflammation, suggesting its potential utility in treating inflammatory diseases.
- Neuroprotection : In models of neurodegeneration, this compound exhibited protective effects on neurons exposed to toxic agents.
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-(3-prop-2-enylpyridin-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-5-7-10-8-6-9-14-11(10)15-12(16)13(2,3)4/h5-6,8-9H,1,7H2,2-4H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOZVKNANWZAOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC=N1)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590316 |
Source


|
| Record name | 2,2-Dimethyl-N-[3-(prop-2-en-1-yl)pyridin-2-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
551950-43-7 |
Source


|
| Record name | 2,2-Dimethyl-N-[3-(prop-2-en-1-yl)pyridin-2-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














